4H-Furo[2,3-b]pyran, 3-ethylhexahydro-
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Overview
Description
4H-Furo[2,3-b]pyran, 3-ethylhexahydro- is a chemical compound with the molecular formula C9H16O2 It features a fused ring system consisting of a furan and a pyran ring, with an ethyl group attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Furo[2,3-b]pyran, 3-ethylhexahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of bis(2-chloroethyl)ether dissolved in ethanol, with the addition of a Zr-Ce-Ti-Al composite oxide and ruthenium iodide. The mixture is heated to 70-90°C, and water is added along with a controlled introduction of carbon dioxide under a pressure of 1.1-1.6 MPa, maintaining constant stirring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4H-Furo[2,3-b]pyran, 3-ethylhexahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4H-Furo[2,3-b]pyran, 3-ethylhexahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4H-Furo[2,3-b]pyran, 3-ethylhexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: This compound has a similar pyran ring structure but lacks the fused furan ring.
2-Ethyl-3-hydroxy-4H-pyran-4-one:
Uniqueness
4H-Furo[2,3-b]pyran, 3-ethylhexahydro- is unique due to its fused ring system, which imparts distinct chemical and physical properties
Properties
CAS No. |
121693-21-8 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3-ethyl-3,3a,4,5,6,7a-hexahydro-2H-furo[2,3-b]pyran |
InChI |
InChI=1S/C9H16O2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h7-9H,2-6H2,1H3 |
InChI Key |
FYJBQSSXNRJTFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC2C1CCCO2 |
Origin of Product |
United States |
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